molecular formula C19H17FN4O4S B11015099 ethyl 2-({[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate

ethyl 2-({[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B11015099
M. Wt: 416.4 g/mol
InChI Key: RMIBQQQPGDKQAF-UHFFFAOYSA-N
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Description

Ethyl 2-({[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure combining a fluorophenyl group, a pyridazinone moiety, and a thiazole ring, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-({[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. One common route includes:

    Formation of the Pyridazinone Core: Starting with a fluorophenyl hydrazine derivative, the compound undergoes cyclization with a diketone to form the pyridazinone ring.

    Acetylation: The pyridazinone intermediate is then acetylated using acetic anhydride.

    Thiazole Ring Formation: The acetylated product reacts with a thiazole precursor under specific conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic route for large-scale synthesis. This includes:

    Batch Processing: Using large reactors to carry out each step sequentially.

    Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and yield.

    Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-({[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reacting with nucleophiles or electrophiles to replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Typically performed in acidic or basic media at elevated temperatures.

    Reduction: Conducted under inert atmospheres (e.g., nitrogen or argon) to prevent unwanted side reactions.

    Substitution: Often carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products

    Oxidation: Can lead to the formation of carboxylic acids or ketones.

    Reduction: May produce alcohols or amines.

    Substitution: Results in derivatives with modified functional groups, enhancing or altering the compound’s properties.

Scientific Research Applications

Chemistry

    Catalysis: Used as a ligand in catalytic reactions to improve reaction rates and selectivity.

    Material Science: Incorporated into polymers and materials for enhanced properties.

Biology

    Enzyme Inhibition: Studied for its potential to inhibit specific enzymes, making it a candidate for drug development.

    Biochemical Probes: Utilized in research to study biological pathways and mechanisms.

Medicine

    Drug Development: Investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Diagnostics: Employed in the development of diagnostic tools and assays.

Industry

    Agriculture: Explored for its use in developing agrochemicals to protect crops.

    Pharmaceuticals: Used in the synthesis of active pharmaceutical ingredients (APIs).

Mechanism of Action

The mechanism by which ethyl 2-({[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate exerts its effects involves:

    Molecular Targets: Binding to specific proteins or enzymes, altering their activity.

    Pathways: Modulating biochemical pathways, such as signal transduction or metabolic pathways, to achieve the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-({[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate is unique due to the presence of the fluorophenyl group, which can enhance its biological activity and stability compared to its chloro- and bromo- counterparts. The fluorine atom can influence the compound’s electronic properties, making it more effective in certain applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Properties

Molecular Formula

C19H17FN4O4S

Molecular Weight

416.4 g/mol

IUPAC Name

ethyl 2-[[2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]acetyl]amino]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C19H17FN4O4S/c1-3-28-18(27)17-11(2)21-19(29-17)22-15(25)10-24-16(26)9-8-14(23-24)12-4-6-13(20)7-5-12/h4-9H,3,10H2,1-2H3,(H,21,22,25)

InChI Key

RMIBQQQPGDKQAF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F)C

Origin of Product

United States

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